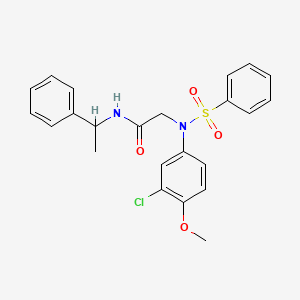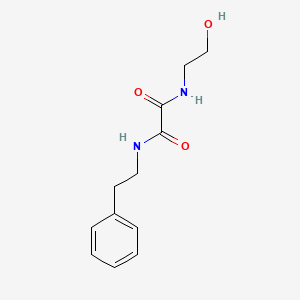
1-(2,6-dimethyl-5-hepten-1-yl)-4-(4-fluorophenyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,6-dimethyl-5-hepten-1-yl)-4-(4-fluorophenyl)piperazine, commonly known as DFPM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. DFPM belongs to the class of piperazine derivatives, which have been extensively studied for their pharmacological activities.
Wirkmechanismus
The exact mechanism of action of DFPM is not fully understood, but it is believed to involve the modulation of various signaling pathways. DFPM has been shown to activate the p38 MAPK pathway, which plays a crucial role in cell survival and apoptosis. DFPM has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune responses. In addition, DFPM has been shown to activate the PI3K/Akt pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
DFPM has been shown to exhibit various biochemical and physiological effects. DFPM has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. DFPM has also been shown to inhibit cell proliferation by inducing cell cycle arrest in the G1 phase. In addition, DFPM has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. DFPM has also been shown to possess neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
DFPM has several advantages for lab experiments. DFPM is readily available and can be synthesized in large quantities. DFPM is also stable and can be stored for long periods without degradation. However, DFPM has some limitations for lab experiments. DFPM has poor solubility in aqueous solutions, which can limit its use in certain assays. DFPM also has low bioavailability, which can limit its use in in vivo studies.
Zukünftige Richtungen
There are several future directions for the study of DFPM. One direction is to further elucidate the mechanism of action of DFPM. This can be done by studying the downstream signaling pathways activated by DFPM. Another direction is to study the pharmacokinetics and pharmacodynamics of DFPM in vivo. This can help to determine the optimal dosage and administration route for DFPM. Another direction is to study the potential synergistic effects of DFPM with other drugs. This can help to improve the efficacy of DFPM in the treatment of various diseases. Finally, further studies are needed to evaluate the safety and toxicity of DFPM in vivo. This can help to determine the potential clinical applications of DFPM.
Synthesemethoden
DFPM can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the reaction of piperazine with 4-fluorobenzaldehyde followed by the addition of 2,6-dimethyl-5-hepten-1-ylamine. The final product is obtained through purification and characterization by various spectroscopic techniques.
Wissenschaftliche Forschungsanwendungen
DFPM has been studied for its potential therapeutic properties in various diseases, including cancer, inflammation, and neurological disorders. Several studies have shown that DFPM exhibits potent anti-tumor activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. DFPM has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, DFPM has been studied for its neuroprotective effects and has shown promising results in animal models of neurodegenerative diseases.
Eigenschaften
IUPAC Name |
1-(2,6-dimethylhept-5-enyl)-4-(4-fluorophenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29FN2/c1-16(2)5-4-6-17(3)15-21-11-13-22(14-12-21)19-9-7-18(20)8-10-19/h5,7-10,17H,4,6,11-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBTOYJQHYYBOHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C)CN1CCN(CC1)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,4'-{1,4-phenylenebis[oxy(2-hydroxy-3,1-propanediyl)]}di(1-piperazinecarbaldehyde)](/img/structure/B5107810.png)
![N-[3-(2-furyl)phenyl]-1-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-4-piperidinecarboxamide](/img/structure/B5107818.png)
![N-benzyl-2-{3-[4-morpholinyl(oxo)acetyl]-1H-indol-1-yl}acetamide](/img/structure/B5107820.png)
![isopropyl 2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate](/img/structure/B5107824.png)
![3-{1-[(4-methoxyphenyl)acetyl]-4-piperidinyl}-N-phenylpropanamide](/img/structure/B5107846.png)
![ethyl [5-(3,5-dichloro-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5107848.png)
![3-bromo-4-methoxy-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B5107850.png)

![N-{1-[1-(2-adamantyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5107859.png)

![4-methyl-3-(4-morpholinylsulfonyl)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5107863.png)
![8-[4-(methylsulfonyl)-1-piperazinyl]-5-nitroquinoline](/img/structure/B5107867.png)
![3,3'-methylenebis{6-[(3-nitrobenzoyl)amino]benzoic acid}](/img/structure/B5107894.png)
![N-(4-methoxyphenyl)dibenzo[a,c]phenazine-11-carboxamide](/img/structure/B5107903.png)